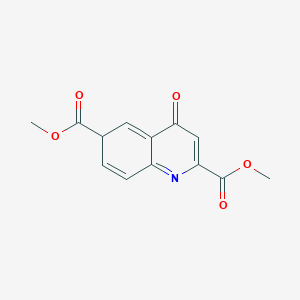
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C13H11NO5 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester typically involves the esterification of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid. One common method involves the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid+2CH3OHH2SO44-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive quinoline compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
4-Oxo-1,4-dihydro-quinoline-2,6-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups at the 2 and 6 positions of the quinoline ring
属性
分子式 |
C13H11NO5 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
dimethyl 4-oxo-6H-quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C13H11NO5/c1-18-12(16)7-3-4-9-8(5-7)11(15)6-10(14-9)13(17)19-2/h3-7H,1-2H3 |
InChI 键 |
XUNRHPKJTDRDGF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)
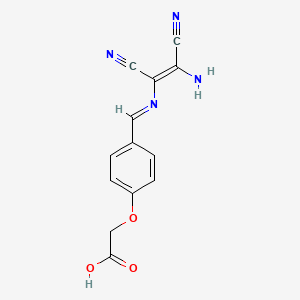
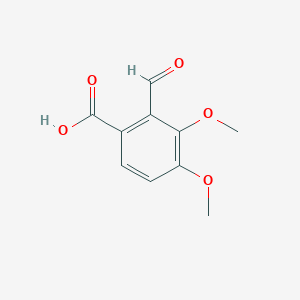
![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
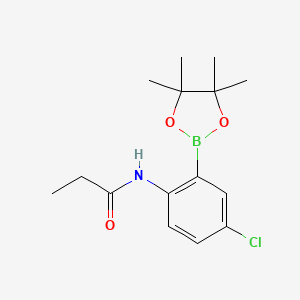
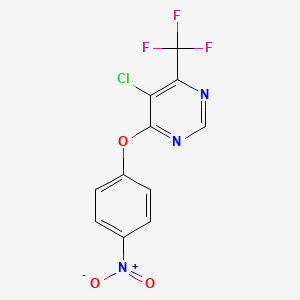
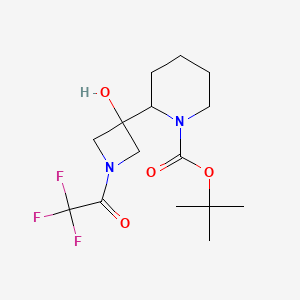
![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)
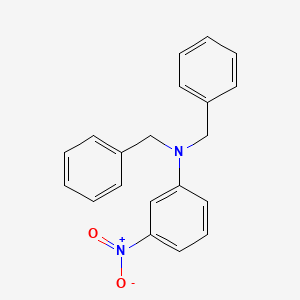
![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)

![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
